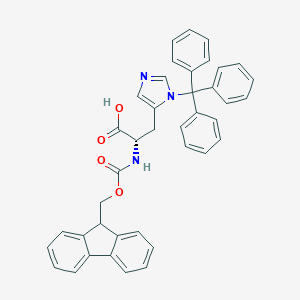

N-FMOC-3-(triphenylmethyl)-L-histidine

Description

Significance of Protected L-Histidine Derivatives in Peptide Chemistry

The controlled, sequential addition of amino acids to form a peptide chain requires that all reactive functional groups, other than those directly involved in forming the peptide bond, be chemically masked or "protected." L-histidine possesses a uniquely reactive imidazole (B134444) ring in its side chain, which presents significant challenges during peptide synthesis. peptide.com

If left unprotected, the imidazole nitrogen can participate in undesirable side reactions. peptide.com More critically, it can catalyze the racemization of the amino acid during the activation step of the coupling process. acs.orgmerel.sinih.gov Racemization is the conversion of the naturally occurring L-amino acid into its D-enantiomer, resulting in a contaminated peptide product with potentially altered structure and loss of biological activity. merel.si The free electron pair on the N-pi (Nπ) nitrogen of the imidazole ring is known to promote this unwanted reaction. merel.sinih.gov Therefore, the use of protected L-histidine derivatives is essential to ensure the chemical and stereochemical integrity of the final peptide, leading to higher purity and yield. acs.org

Overview of Nα-Fmoc and Nπ-Triphenylmethyl Protecting Groups in Peptide Synthesis

The successful synthesis of complex peptides relies on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. nih.govnih.gov N-FMOC-3-(triphenylmethyl)-L-histidine is a prime example of this principle, combining two crucial protecting groups: the Nα-Fmoc group and the Nτ-Triphenylmethyl group.

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group attached to the alpha-amino (Nα) terminus of the amino acid. altabioscience.com Introduced by Carpino and Han in 1970, the Fmoc group is the foundation of the most common SPPS strategy. peptide.com Its key characteristic is its stability to acidic conditions but lability to mild bases, typically piperidine (B6355638). nih.govaltabioscience.com This allows for its selective removal at each step of the synthesis to expose the amino group for the next coupling reaction, while side-chain protecting groups remain intact. nih.gov

The Triphenylmethyl (Trityl, Trt) group is a bulky, acid-labile protecting group used to mask the reactive side chain of histidine. merel.si Specifically, in the titled compound, it is attached to the N-tau (Nτ or 3-position) nitrogen of the imidazole ring. chemicalbook.com This protection at the Nτ-position is crucial as it effectively suppresses the side-chain-induced racemization that plagues unprotected or Nπ-protected histidine. nih.govoup.com The Trt group is stable under the basic conditions used to remove the Fmoc group, but it is efficiently cleaved during the final step of synthesis with strong acids like trifluoroacetic acid (TFA). altabioscience.com This orthogonal compatibility makes the Fmoc/Trt pair a robust and widely used combination in modern peptide synthesis.

Historical Context of Histidine Protection Challenges in Solid-Phase Peptide Synthesis Research

Historically, histidine has been regarded as one of the most problematic amino acids in peptide synthesis. nih.gov The introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field, but "difficult sequences," often those containing residues like histidine, remained a significant hurdle. peptide.comfrontiersin.orgresearchgate.net

Early synthetic efforts were frequently compromised by the high propensity of histidine to racemize during coupling. nih.govnih.gov This issue was particularly severe when base-mediated coupling methods were used or when coupling reactions were slow. nih.gov The unprotected imidazole ring would facilitate the removal of the alpha-carbon's proton, leading to a loss of stereochemistry and the formation of diastereomeric peptide impurities that are often difficult or impossible to separate from the desired product. merel.si Initial protection strategies were often inadequate, failing to completely prevent racemization or leading to other unwanted side reactions. oup.com The development of stable and robust side-chain protecting groups like the trityl group, which effectively shields the imidazole nitrogen, was a major breakthrough. peptide.comnih.gov This innovation, combined with the Fmoc strategy, provided a reliable solution to the long-standing "histidine problem," enabling the routine and efficient synthesis of complex, histidine-containing peptides.

Data Tables

Table 1: Properties of Nα-Fmoc-N(im)-trityl-L-histidine

| Property | Value |

| Common Name | Fmoc-His(Trt)-OH |

| Systematic Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine |

| CAS Number | 109425-51-6 |

| Molecular Formula | C₄₀H₃₃N₃O₄ |

| Molecular Weight | 619.71 g/mol |

Data sourced from references thermofisher.comthermofisher.comfda.gov

Table 2: Chemical Compounds and Abbreviations Mentioned

| Abbreviation | Full Name |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| Trt | Triphenylmethyl (Trityl) |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDUPKDPUSBXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 3 Triphenylmethyl L Histidine

General Principles of Fmoc-Amino Acid Precursor Synthesis

The foundational step in preparing this compound, and other similar amino acid derivatives for peptide synthesis, is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. chempep.com This protecting group is instrumental in modern SPPS due to its stability in acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF). chempep.comcreative-peptides.com

The general synthesis of an Fmoc-amino acid involves the reaction of a free amino acid with an Fmoc-reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chempep.com This reaction is typically carried out under basic conditions, for example, using sodium bicarbonate or sodium carbonate in an aqueous solvent mixture like dioxane. chempep.com The Fmoc group attaches to the α-amino nitrogen, preventing it from forming unwanted peptide bonds during the coupling steps of SPPS. creative-peptides.com For amino acids with reactive side chains, like histidine, an additional orthogonal protecting group is required, which remains stable throughout the synthesis and is only removed during the final cleavage step. chempep.com

| Reagent | Conditions | Purpose |

| Fmoc-Cl or Fmoc-OSu | Basic (e.g., NaHCO₃ in aqueous dioxane) | Protection of the α-amino group |

| Piperidine in DMF | Mildly basic | Removal (deprotection) of the Fmoc group |

This interactive table summarizes the key reagents and their functions in the Fmoc protection/deprotection cycle.

Selective Protection Strategies for Histidine Imidazole (B134444) Nitrogen

The imidazole side chain of histidine presents a significant challenge in peptide synthesis due to its nucleophilic nature and the presence of two nitrogen atoms, designated N-π (or N-δ, pros-) and N-τ (or N-ε, tele-). wikipedia.org Both nitrogens can be reactive, and their protection is essential to prevent side reactions and potential racemization during peptide coupling. bris.ac.uk The choice and placement of the protecting group on the imidazole ring are critical. N-FMOC-3-(triphenylmethyl)-L-histidine specifically refers to the isomer where the triphenylmethyl (trityl) group is attached to the N-τ nitrogen (the nitrogen atom further from the amino acid backbone). wikipedia.org Direct tritylation of histidine typically results in the formation of this N-τ isomer. sci-hub.senih.gov

The triphenylmethyl (Trityl, Trt) group is a bulky and acid-labile protecting group commonly used for the side chains of several amino acids, including histidine, asparagine, and glutamine. peptide.com Its primary advantage is its stability to the basic conditions used for Fmoc group removal, while being easily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of peptide synthesis. peptide.com

The introduction of the trityl group to the histidine imidazole ring is typically achieved by reacting histidine with trityl chloride (Trt-Cl) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. sci-hub.secsic.es The reaction generally favors the formation of the N-τ-trityl isomer. nih.gov While attempts have been made to synthesize the N-π-trityl isomer regiospecifically, these have proven challenging, with the N-τ isomer being the predominant product. sci-hub.senih.gov This regioselectivity is a key factor in the synthesis of Fmoc-His(Trt)-OH. The bulky nature of the trityl group on the N-τ position helps to sterically hinder the imidazole nitrogen, preventing side reactions.

To improve efficiency and yield, "one-pot" synthesis methodologies have been developed. These procedures streamline the process by performing multiple reaction steps in a single vessel without isolating intermediates. A common one-pot approach for preparing N-trityl amino acids involves the use of silyl esters. acs.orgresearchgate.net

In this method, the amino acid (L-histidine) is first treated with a silylating agent, such as dichlorodimethylsilane or trimethylsilyl chloride (Me₃SiCl), in the presence of a base like triethylamine. acs.orgpatsnap.com This step protects the α-amino and carboxyl groups by forming trimethylsilyl esters. acs.org Subsequently, trityl chloride is added to the same reaction mixture to selectively tritylate the imidazole nitrogen. acs.orgpatsnap.com The silyl protecting groups are then easily removed by mild hydrolysis (adding water) to yield Nim-trityl-L-histidine. patsnap.com This intermediate can then be reacted with an Fmoc reagent to produce the final this compound. patsnap.com This approach avoids complex isolation steps and has been shown to provide the desired product in high yields. acs.org

| Step | Reagents | Intermediate Product |

| 1. Silylation | L-Histidine, Dichlorodimethylsilane, Triethylamine | Silyl-protected Histidine |

| 2. Tritylation | Triphenylchloromethane (Trt-Cl) | Silyl-protected Nim-trityl Histidine |

| 3. Hydrolysis | Water | Nim-trityl-L-histidine |

| 4. Fmoc Protection | Fmoc-OSu or Fmoc-Cl | This compound |

This interactive table outlines the key stages of a "one-pot" synthesis strategy.

Considerations in Industrial Scale Synthesis of Fmoc-His(Trt)-OH Precursors

The transition from laboratory-scale synthesis to industrial production of Fmoc-His(Trt)-OH introduces several critical considerations to ensure a cost-effective, safe, and high-quality process. Fmoc-His(Trt)-OH is one of the most frequently used histidine derivatives in commercial peptide synthesis, underscoring the importance of its large-scale availability. peptide.com

Key Industrial-Scale Considerations:

Cost and Availability of Raw Materials: The economic viability of the synthesis is heavily dependent on the cost of starting materials, including L-histidine, trityl chloride, Fmoc-Cl/Fmoc-OSu, and the various solvents and reagents used in the process.

Purity and Quality Control: The final product must meet stringent purity specifications for use in pharmaceutical peptide synthesis. Impurities can lead to the incorporation of incorrect amino acids or termination of the peptide chain. A purity of at least 95% is often required, and achieving higher purity can necessitate additional chromatographic purification steps. patsnap.com

Racemization Control: Histidine derivatives are particularly susceptible to racemization (conversion from the L-isomer to the D-isomer) during activation for peptide coupling. bris.ac.uk While the trityl group on the N-τ position helps suppress this, process conditions such as the choice of base and coupling reagents must be carefully optimized to minimize the formation of the D-enantiomer. chimia.ch

Scalability and Safety: The chosen synthetic route must be safely scalable. This includes managing reaction exotherms, handling potentially hazardous reagents, and dealing with waste streams in an environmentally responsible manner. The process must be robust and reproducible on a multi-kilogram scale. chimia.ch

Application of N Fmoc 3 Triphenylmethyl L Histidine in Solid Phase Peptide Synthesis Spps

Role as a Building Block in Fmoc-Based SPPS

In the paradigm of Fmoc-SPPS, a peptide is constructed sequentially while anchored to a solid support material. peptide.com This process hinges on the iterative addition of amino acid residues. Each incoming amino acid has its Nα-amino group shielded by the base-labile Fmoc group, which prevents unwanted polymerization. altabioscience.com Concurrently, the reactive side chains of certain amino acids, like histidine, require their own protecting groups. These side-chain protectors must remain stable during the Fmoc-group removal steps but be readily cleavable during the final step of the synthesis. altabioscience.com

The trityl group is a widely adopted protecting group for the imidazole (B134444) ring of histidine. merel.si Its sensitivity to acid allows for its removal in conjunction with the final cleavage of the peptide from the resin and the deprotection of other side-chain protecting groups, a process typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). peptide.comaltabioscience.com The steric hindrance provided by the bulky trityl group effectively minimizes side reactions at the imidazole nitrogen throughout the peptide elongation process. merel.si

Conversely, the Fmoc group is cleaved at the start of each coupling cycle through treatment with a mild base, commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). embrapa.br This selective deprotection unveils the Nα-amino group of the most recently added residue, rendering it nucleophilic and ready to form a peptide bond with the subsequent Fmoc-protected amino acid in the sequence. peptide.com

Coupling Reactions Involving N-FMOC-3-(triphenylmethyl)-L-histidine

The formation of a peptide bond between the liberated Nα-amino group of the resin-bound peptide and the carboxylic acid of the incoming this compound is a critical juncture in SPPS. This step demands meticulous optimization to guarantee high coupling efficiency and minimize the formation of impurities.

The creation of an amide bond, the fundamental linkage in peptides, is a condensation reaction. It necessitates the activation of a carboxylic acid group to enhance its electrophilicity, making it more susceptible to nucleophilic attack by an amino group. nih.govnih.gov In SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated by a coupling reagent, transforming it into a more reactive species. embrapa.brnih.gov This activated intermediate is then readily attacked by the free Nα-amino group of the growing peptide chain that is tethered to the solid support, resulting in the formation of a new peptide bond. embrapa.br

An array of activating reagents and strategies has been developed to facilitate efficient and clean amide bond formation in SPPS. The selection of an appropriate activation method is paramount, as it can profoundly influence coupling yields, the degree of side reactions like racemization, and the ultimate success of the peptide synthesis.

Carbodiimides, with N,N'-diisopropylcarbodiimide (DIC) being a prominent example, are frequently employed as activating agents in SPPS. bachem.com DIC reacts with the carboxylic acid of this compound to generate a highly reactive O-acylisourea intermediate. embrapa.br However, this intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea, which terminates the coupling reaction. acs.org

To mitigate these undesirable side reactions and enhance the efficiency of the coupling process, additives are almost always used in conjunction with carbodiimides. advancedchemtech.compeptide.com These additives function as acylating agents that intercept the O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

1-Hydroxybenzotriazole (B26582) (HOBt) : Historically, HOBt was a standard additive that reacts with the O-acylisourea to form a benzotriazolyl active ester, which then proceeds to react with the amine to form the desired peptide bond. bachem.com

1-Hydroxy-7-azabenzotriazole (HOAt) : As a more reactive analog of HOBt, HOAt can accelerate coupling reactions and is particularly effective at suppressing racemization, especially in challenging, sterically hindered couplings. advancedchemtech.comchempep.com

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) : This oxime-based additive has gained prominence as a superior alternative to both HOBt and HOAt. amazonaws.com It demonstrates exceptional reactivity and a high capacity to suppress racemization. amazonaws.com

Phosphonium (B103445) and uronium/aminium salt-based reagents are pre-activated coupling agents that have become the gold standard in contemporary SPPS due to their high efficiency, rapid reaction kinetics, and ease of use. sigmaaldrich.com These reagents effectively combine the roles of a coupling agent and an additive into a single molecule.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : These are uronium-based reagents that react with the carboxylic acid to form an active ester, which then swiftly acylates the amine. chempep.comsigmaaldrich.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : As the aza-analog of HBTU, HATU is generally regarded as more reactive and more effective at minimizing racemization, a property attributed to the presence of the nitrogen atom in the triazole ring. chempep.comsigmaaldrich.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : This is a phosphonium salt-based reagent that is also highly efficacious for promoting amide bond formation. sigmaaldrich.comthieme-connect.de

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The aza-derivative of PyBOP, PyAOP offers similar advantages to HATU in terms of enhanced reactivity and suppression of side reactions. thieme-connect.de

DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) : This phosphonium-based reagent is noted for its remarkable ability to suppress racemization, making it a valuable tool for the coupling of racemization-prone amino acids like histidine. bachem.com

The choice of solvent is another crucial variable in SPPS, as it influences the swelling of the solid support, the solubility of reagents, and the rates of both the desired coupling reaction and potential side reactions. peptide.com

N,N-Dimethylformamide (DMF) : Traditionally, DMF has been the most prevalent solvent in SPPS, owing to its excellent solvating properties for both the growing peptide chain and the various reagents. peptide.comresearchgate.net

N-Methyl-2-pyrrolidone (NMP) : NMP is another commonly used polar aprotic solvent in SPPS, often serving as an alternative to DMF. It possesses a higher boiling point and can sometimes provide advantages in terms of resin swelling and reaction kinetics. peptide.comresearchgate.net

In recent years, a significant push towards the development of "green" or more sustainable solvent alternatives for SPPS has emerged, driven by a desire to lessen the environmental footprint of peptide manufacturing. tandfonline.comrsc.org

Green Solvents and Solvent Mixtures : Research is actively exploring and validating more environmentally benign solvent systems. Some of the alternatives under investigation include anisole, ethyl acetate (B1210297), and γ-valerolactone (GVL), often used in mixtures with other solvents. tandfonline.comresearchgate.net The primary objective is to identify solvent systems that can maintain high peptide purity and yield while being less toxic and more sustainable. The use of solvent mixtures, such as DMF/NMP or combinations with greener solvents, is also a strategy being explored to fine-tune coupling efficiency and minimize the occurrence of side reactions. peptide.comresearchgate.net

Influence of Reaction Temperature and Preactivation Time on Coupling Efficiency

In Solid-Phase Peptide Synthesis (SPPS), the efficiency of coupling this compound to the growing peptide chain is paramount for the synthesis of high-purity peptides. This efficiency is significantly influenced by reaction temperature and the preactivation time of the amino acid derivative.

Reaction Temperature: Temperature plays a dual role in the coupling step. Elevating the temperature, for instance through microwave-assisted SPPS, can accelerate the reaction rate, which is particularly beneficial for overcoming the steric hindrance associated with bulky residues or aggregated peptide sequences. researchgate.net However, higher temperatures also increase the risk of side reactions. For histidine derivatives, a primary concern is racemization—the loss of stereochemical integrity at the alpha-carbon. The imidazole nitrogen of histidine can promote the enolization of activated esters, leading to epimerization. nih.gov While the Nπ-Trt group helps to mitigate this, elevated temperatures can still increase the rate of this undesirable side reaction. nih.gov Furthermore, high temperatures can promote premature cleavage of the peptide from acid-sensitive resins like 2-chlorotrityl chloride resin. researchgate.net Therefore, the reaction temperature must be carefully optimized to find a balance between achieving a high coupling efficiency and minimizing side reactions. Syntheses may be performed at temperatures like 50°C to reduce the risk of premature resin cleavage. researchgate.net

Preactivation Time: Before its introduction to the resin-bound peptide, this compound is typically preactivated. This involves reacting it with a coupling reagent, such as a carbodiimide (B86325) (e.g., DIC) or a uronium/phosphonium salt (e.g., HBTU, HATU), to form a highly reactive species (e.g., an active ester). chempep.comnih.gov The duration of this preactivation step is critical. Insufficient preactivation time can lead to incomplete activation and consequently, poor coupling yields, resulting in deletion sequences in the final peptide product. Conversely, an excessively long preactivation period can lead to the degradation of the activated species or increase the risk of racemization, especially for a sensitive amino acid like histidine. nih.gov The optimal preactivation time, often in the range of minutes, depends on the specific coupling reagents and conditions being employed. nih.govchempep.com

Deprotection of this compound Derivatives in SPPS

The selective removal of the protecting groups is a fundamental aspect of Fmoc-based SPPS. The strategy relies on the orthogonality of the protecting groups, meaning one can be removed under conditions that leave the others, and the peptide-resin linkage, intact. nih.govbiosynth.com

Nπ-Triphenylmethyl (Trt) Group Removal and Orthogonality Considerations

The triphenylmethyl (Trt) group protects the imidazole nitrogen (Nπ) of the histidine side chain. embrapa.br Unlike the base-labile Fmoc group, the Trt group is highly sensitive to acid. nih.gov This difference in chemical stability is the basis of their orthogonality, a critical principle in SPPS that allows for the selective removal of one protecting group without affecting the other. chempep.combiosynth.com

Throughout the synthesis, as the Nα-Fmoc group is repeatedly removed with a basic solution like piperidine/DMF, the Nπ-Trt group remains stable and attached to the histidine side chain. sigmaaldrich.com It is only removed during the final step of the synthesis, known as cleavage, where the completed peptide is detached from the solid support. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly containing high-purity trifluoroacetic acid (TFA). nih.govnih.gov Scavengers, such as triisopropylsilane (B1312306) (TIS), are included in this cocktail to trap the reactive trityl cations that are released upon deprotection, preventing them from re-attaching to other nucleophilic residues in the peptide, such as tryptophan or cysteine. sigmaaldrich.commesalabs.com The ability to keep the Trt group intact until the final acidolytic cleavage ensures the integrity of the histidine side chain throughout the entire chain assembly process.

Acid-Lability and Potential Trityl Cation Generation

The trityl (Trt) protecting group is characterized by its acid lability. peptide.com In the context of SPPS, this means it is cleaved under acidic conditions, most notably by trifluoroacetic acid (TFA), which is the standard reagent used for the final cleavage of the peptide from the resin and the simultaneous removal of most side-chain protecting groups. peptide.comiris-biotech.de

The cleavage of the Trt group from the histidine imidazole ring proceeds via an acid-catalyzed mechanism that generates a highly stable triphenylmethyl carbocation, also known as the trityl cation. iris-biotech.dethermofisher.com The formation of this cation is often visually indicated by the appearance of a distinct deep yellow color in the reaction mixture during the cleavage step. thermofisher.com While the acid-lability of the Trt group allows for its effective removal, the resulting trityl cation is a reactive electrophilic species. iris-biotech.deresearchgate.net If not properly managed, this cation can lead to undesired modifications of the target peptide. researchgate.net Specifically, it can react with nucleophilic amino acid side chains, such as those of tryptophan, cysteine, and methionine, through a process called alkylation, leading to the formation of difficult-to-remove impurities. iris-biotech.de

The general order of lability among trityl-based protecting groups is Trityl (Trt) > 4-Methyltrityl (Mtt) > 4-Methoxytrityl (Mmt). peptide.com The standard Trt group is typically removed with a high concentration of TFA, often 90% or greater. peptide.com

Scavenging Strategies for Trityl Cations (e.g., TIS, EDT) to Mitigate Side Reactions

To prevent the reactive trityl cations from causing side reactions, "scavengers" are added to the cleavage cocktail. iris-biotech.deresearchgate.net These are reagents that efficiently trap or "scavenge" the carbocations as they are formed. researchgate.netgoogle.com The scavenger reacts irreversibly with the trityl cation, converting it into a stable, inert molecule, thus preventing it from alkylating sensitive residues in the peptide chain. nih.gov

Two of the most common and effective scavengers used for this purpose are triisopropylsilane (TIS) and 1,2-ethanedithiol (B43112) (EDT). peptide.comiris-biotech.debiotage.com

Triisopropylsilane (TIS): TIS is a hindered organosilane that acts as a potent hydride donor in acidic media. researchgate.netnih.govwikipedia.org It reduces the trityl cation to the inert hydrocarbon triphenylmethane. The use of TIS is highly effective in quenching carbocations generated from Trt, Boc, and t-Bu protecting groups. researchgate.netwpmucdn.com Its volatility also simplifies its removal from the final product. researchgate.net

1,2-Ethanedithiol (EDT): EDT is a thiol-based scavenger that is also highly efficient at trapping carbocations. biotage.comwpmucdn.com It is particularly useful for protecting cysteine residues and minimizing side reactions involving tryptophan. iris-biotech.dewpmucdn.com The presence of EDT in the cleavage cocktail helps to maintain a reducing environment, which is beneficial for sensitive residues prone to oxidation. biotage.com

The choice and concentration of scavenger are critical and must be tailored to the specific amino acid composition of the peptide being synthesized. thermofisher.comwpmucdn.com

Table 1: Common Scavengers for Mitigating Trityl Cation Side Reactions

| Scavenger | Chemical Name | Function/Mechanism | Target Residues Protected |

|---|---|---|---|

| TIS | Triisopropylsilane | Hydride donor; reduces trityl cation to triphenylmethane. nih.gov | Tryptophan, Cysteine, Methionine, Lysine, Arginine, Serine wpmucdn.com |

| EDT | 1,2-Ethanedithiol | Thiol-based scavenger; traps carbocations and maintains a reducing environment. biotage.comwpmucdn.com | Cysteine, Tryptophan iris-biotech.dewpmucdn.com |

| Water | Dihydrogen monoxide | Acts as a scavenger for tert-butyl cations, but is also a component of many cleavage cocktails. wpmucdn.com | Aspartic Acid, Glutamic Acid, Serine, Threonine, Tyrosine wpmucdn.com |

| Thioanisole | Methyl phenyl sulfide | Prevents oxidation of methionine and scavenges benzyl-type protecting groups. wpmucdn.com | Methionine wpmucdn.com |

| Phenol | Phenol | Preserves integrity of peptides containing Tryptophan and Tyrosine. wpmucdn.com | Tryptophan, Tyrosine wpmucdn.com |

Cleavage from Resin and Simultaneous Side-Chain Deprotection Protocols

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the concurrent removal of all acid-labile side-chain protecting groups, including the Trt group from histidine. nih.goviris-biotech.de This "global deprotection" is typically accomplished using a single cleavage cocktail containing a strong acid, scavengers, and sometimes water. iris-biotech.dethermofisher.com

Trifluoroacetic acid (TFA) is the most common strong acid used for this purpose. iris-biotech.dewpmucdn.com A typical cleavage reaction involves treating the peptide-resin with a freshly prepared TFA-based cocktail for a period of 1 to 4 hours at room temperature. iris-biotech.dethermofisher.com The specific composition of the cocktail depends on the amino acids present in the peptide sequence. thermofisher.comwpmucdn.com

For peptides containing Fmoc-His(Trt)-OH, a standard and highly effective cleavage cocktail is "Reagent B". iris-biotech.depeptide.com This mixture is particularly useful for scavenging trityl groups. peptide.com Another common formulation is a simple mixture of TFA, TIS, and water. iris-biotech.de

Table 2: Example Cleavage Cocktails for Peptides with Trt-Protected Histidine

| Reagent Name | Composition (v/v/v) | Typical Reaction Time | Comments |

|---|---|---|---|

| Standard Cocktail | TFA / TIS / Water (95:2.5:2.5) | 2-3 hours | A general-purpose cocktail suitable for many peptides, including those with Trt, Pbf, and tBu groups. google.com |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | 1-4 hours | Good for scavenging trityl groups but does not adequately protect methionine from oxidation. iris-biotech.depeptide.com |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 1-4 hours | Effective for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr, in addition to His(Trt). iris-biotech.dethermofisher.com |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | 1-8 hours | Recommended for peptides containing arginine and tryptophan. thermofisher.com |

After the cleavage reaction is complete, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. peptide.com The precipitated peptide can then be collected, washed, and prepared for purification. peptide.com

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | Fmoc-His(Trt)-OH |

| Trifluoroacetic Acid | TFA |

| Triisopropylsilane | TIS |

| 1,2-Ethanedithiol | EDT |

| 4-Methyltrityl | Mtt |

| 4-Methoxytrityl | Mmt |

| tert-Butyloxycarbonyl | Boc |

| tert-Butyl | tBu |

| Triphenylmethane | |

| Thioanisole | |

| Diethyl ether | |

| Anisole | |

| Tryptophan | Trp |

| Cysteine | Cys |

| Methionine | Met |

| Histidine | His |

| Arginine | Arg |

| Tyrosine | Tyr |

| Aspartic Acid | Asp |

| Glutamic Acid | Glu |

| Serine | Ser |

| Threonine | Thr |

| Lysine | Lys |

Challenges and Optimization Strategies in Spps Utilizing N Fmoc 3 Triphenylmethyl L Histidine

Stereochemical Integrity: Racemization of L-Histidine during Coupling

The introduction of histidine residues into a peptide sequence using N-FMOC-3-(triphenylmethyl)-L-histidine presents a significant risk of racemization, the process by which the L-enantiomer is converted into a mixture of L- and D-isomers. This loss of stereochemical purity can have profound consequences on the peptide's three-dimensional structure and its biological activity.

The racemization of histidine during SPPS is a complex process influenced by several mechanistic pathways. The primary driver is the unique chemical nature of the imidazole (B134444) side chain of histidine.

Imidazole π-Nitrogen Catalysis: The most significant contributor to histidine racemization is the intramolecular catalysis by the π-nitrogen (Nπ) of the imidazole ring. peptide.comnih.govnih.gov The lone pair of electrons on the Nπ atom can act as an internal base, abstracting the acidic α-hydrogen (Hα) of the activated histidine residue. peptide.comnih.gov This abstraction is particularly favorable when the carboxyl group is activated for coupling, as activation enhances the acidity of the Hα.

Enolization of Active Esters: The abstraction of the α-hydrogen leads to the formation of a planar, achiral enolate intermediate. nih.gov This enolate can then be protonated from either face with nearly equal probability, resulting in a mixture of the L- and D-histidine enantiomers. The longer the activated ester exists in the reaction mixture, the greater the opportunity for this enolization and subsequent racemization to occur. nih.gov

Hα Acidity: The acidity of the α-hydrogen is a key factor in its susceptibility to abstraction. The electron-withdrawing effect of the activated carboxyl group significantly increases the acidity of the Hα, making it more prone to removal by a base. The presence of the imidazole ring in close proximity provides a readily available intramolecular base to facilitate this process.

Several factors during the coupling step can influence the extent of racemization of this compound. Careful control of these parameters is essential to maintain the stereochemical integrity of the peptide.

The choice of coupling reagent and the use of additives play a crucial role in suppressing racemization. Reagents that promote rapid amide bond formation and minimize the lifetime of the activated ester intermediate are preferred.

Uronium/aminium-based reagents such as HATU and HBTU, while efficient coupling agents, can lead to significant racemization when used with bases like DIPEA. peptide.comnih.gov Carbodiimide-based reagents, particularly in the presence of additives, generally offer better control over racemization.

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used to suppress racemization. peptide.comnih.gov These additives react with the activated amino acid to form active esters that are more stable and less prone to racemization than the initial activated species. Oxyma, in particular, has been shown to be a highly effective racemization suppressor, often outperforming HOBt and HOAt.

| Coupling Reagent/Additive | Base | D-His Formation (%) | Reference |

|---|---|---|---|

| HCTU/6-Cl-HOBt | DIPEA | 7.8 | nih.gov |

| DIC/Oxyma | - | 1.8 | peptide.com |

| HATU | NMM | Data not specified, but racemization observed | peptide.com |

| PyBOP | DIPEA | Data not specified, but racemization observed | nih.gov |

The choice and concentration of the base used during the coupling reaction have a significant impact on histidine racemization. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used to activate the coupling reagents and neutralize the protonated amino groups. However, their basicity can also promote the abstraction of the α-hydrogen, leading to increased racemization.

The use of sterically hindered or weaker bases can mitigate this side reaction. For instance, 2,4,6-collidine has been shown to reduce racemization compared to DIPEA and NMM. In some cases, performing the coupling in the absence of a soluble base, such as with DIC/HOBt, can be an effective strategy to minimize epimerization.

| Coupling Reagent | Base | Observation | Reference |

|---|---|---|---|

| HATU | DIPEA | Significant racemization | nih.gov |

| HATU | Collidine | Reduced racemization compared to DIPEA | nih.gov |

| TBTU | DIPEA | Racemization observed | nih.gov |

The duration of the preactivation step, where the protected amino acid is mixed with the coupling reagent before addition to the resin, and the reaction temperature are critical parameters to control.

Preactivation Time: A longer preactivation time increases the concentration and lifetime of the highly reactive and racemization-prone activated species in solution. nih.gov This extended exposure provides more opportunity for the intramolecular base catalysis by the imidazole ring to occur, leading to a higher degree of racemization. It is therefore crucial to keep the preactivation time to a minimum.

Temperature: Elevated temperatures can accelerate the rate of both the desired coupling reaction and the undesired racemization. While higher temperatures are sometimes employed to overcome difficult couplings, they significantly increase the risk of epimerization for sensitive residues like histidine. Lowering the coupling temperature is an effective strategy to limit racemization. nih.gov

| Condition | D-His Formation (%) | Reference |

|---|---|---|

| No Preactivation | 1.0 | nih.gov |

| 5 min Preactivation | 7.8 | nih.gov |

| Coupling at Room Temperature | 1.8 (with DIC/Oxyma) | peptide.com |

| Coupling at 55 °C | 31.0 (with DIC/Oxyma) | peptide.com |

| Microwave heating at 80°C | 16.6 | nih.gov |

The nature of the amino acid residues adjacent to the histidine being coupled can also influence the extent of racemization. This sequence-dependent effect is a complex phenomenon that can be attributed to both steric and electronic factors of the neighboring residues.

While extensive research has been conducted on sequence-dependent side reactions like aspartimide formation, detailed studies specifically quantifying the impact of neighboring residues on the racemization of this compound are less common. However, some general principles can be considered. For instance, bulky neighboring residues may sterically hinder the approach of the incoming amino acid, prolonging the lifetime of the activated histidine and thus increasing the risk of racemization. Conversely, the electronic properties of the adjacent residues could potentially influence the acidity of the histidine's α-hydrogen.

One study investigating the effect of adjacent amino acids on racemization found that for the coupling of protected aminoacyl-L-phenylalanine dipeptides, the influence of neighboring blocked acidic or basic amino acids was no greater than that of glycine. This suggests that in some sequence contexts, the impact of the adjacent residue may be minimal. However, another study noted that a histidine residue preceding an aspartic acid residue increased the rate of succinimide formation, a related side reaction, indicating that sequence effects can be significant in specific contexts. The aggregation of the growing peptide chain, which is also sequence-dependent, can lead to slower coupling kinetics and consequently, an increased likelihood of racemization for the activated amino acid. peptide.com

Due to the limited availability of specific data on sequence-dependent racemization of this compound, this remains an area where further systematic investigation is needed to establish clear predictive guidelines for peptide synthesis.

Factors Influencing Racemization of this compound

Formation of Undesired By-products and Impurities

Beyond racemization, the coupling of Fmoc-His(Trt)-OH can be plagued by the formation of other impurities that can compromise the purity and yield of the final peptide.

A significant side reaction observed during the coupling of Fmoc-His(Trt)-OH, particularly when using in situ activation with DIC, is the formation of an Nα-DIC-endcapped adduct. acs.orgacs.org This occurs when the carbodiimide (B86325) reacts with the free N-terminal amine of the growing peptide chain, leading to a truncated and irreversibly capped sequence.

The DOE studies mentioned previously highlighted a crucial interplay between racemization and DIC endcapping. acs.org Conditions that minimize racemization, such as avoiding pre-activation and opting for in situ activation, tend to boost the formation of the Nα-DIC-endcapped by-product. acs.orgacs.org Conversely, intensive pre-activation of Fmoc-His(Trt)-OH, which reduces the chance of DIC reacting with the peptide's N-terminus, leads to higher levels of racemization. acs.orgacs.org Therefore, a careful optimization, guided by methodologies like DOE, is essential to find a balance that minimizes both of these competing side reactions. scite.ai

Diketopiperazine Formation in Histidine-Containing Sequences

Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-based SPPS, leading to the cleavage of the N-terminal dipeptide from the resin-bound peptide chain. chempep.com This intramolecular cyclization occurs after the removal of the Fmoc group from the second amino acid, where the newly liberated N-terminal amine nucleophilically attacks the ester linkage anchoring the peptide to the resin. chempep.com The result is the formation of a stable six-membered ring and truncation of the desired peptide. While this side reaction is most pronounced with sequences containing proline or glycine at the C-terminus, it can also occur with other amino acid residues, including histidine.

The mechanism involves the deprotected α-amino group of the N-terminal amino acid attacking the carbonyl group of the penultimate amino acid's ester linkage to the solid support. iris-biotech.denih.gov This process is particularly favored under the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF). iris-biotech.denih.gov The formation of the highly stable diketopiperazine ring provides the thermodynamic driving force for this cleavage reaction. researchgate.net For histidine-containing dipeptides at the C-terminus of a growing peptide chain, this can lead to a significant loss of yield.

Several factors can influence the rate of DKP formation, including the sequence of the dipeptide, the type of resin used, and the deprotection conditions. The use of more sterically hindered resins, such as 2-chlorotrityl chloride resin, can suppress DKP formation compared to Wang-type resins. chempep.com Additionally, modifying the deprotection conditions, for instance by using a weaker base or adding HOBt to the piperidine solution, has been shown to reduce the extent of this side reaction. chempep.com

Table 1: Factors Influencing Diketopiperazine (DKP) Formation

| Factor | Influence on DKP Formation | Mitigation Strategies |

| Peptide Sequence | Proline in the second position significantly increases DKP formation. Other residues like Gly and His can also be susceptible. | Coupling of pre-formed dipeptides to bypass the problematic dipeptide-resin stage. |

| Resin Type | Resins with more sterically hindered linkers (e.g., 2-chlorotrityl) reduce DKP formation compared to less hindered ones (e.g., Wang). | Utilize sterically hindered resins for sequences prone to DKP formation. |

| Deprotection Conditions | Basic conditions (e.g., piperidine) promote the intramolecular cyclization. | Use of milder deprotection cocktails or addition of additives like HOBt. |

Potential Acyl-Transfer Side Reactions Involving Histidine

The imidazole side chain of histidine is nucleophilic and can participate in undesirable acyl-transfer reactions during peptide synthesis, even when protected with a trityl group. The trityl group is bulky and offers significant steric hindrance, but it does not completely eliminate the nucleophilicity of the imidazole nitrogen atoms.

One potential side reaction is the intramolecular N-acyl transfer, where the imidazole ring attacks the activated carboxyl group of the same amino acid derivative, leading to a stable, but incorrect, linkage. More commonly, the imidazole side chain can act as a catalyst for intermolecular acyl transfer reactions. nih.gov It has been shown that imidazole can catalyze the transesterification of peptide thioesters, a reaction that involves an acyl-imidazole intermediate. nih.govresearchgate.net In the context of standard SPPS, this catalytic activity could potentially lead to the acylation of nucleophilic scavengers or other species present in the reaction mixture.

A notable example of an acyl-transfer side reaction is O-acylation, where the imidazole ring of a histidine residue can catalyze the acylation of a nearby unprotected hydroxyl group, such as that on a serine or threonine residue. This occurs through a mechanism where the imidazole acts as a general base, deprotonating the hydroxyl group and increasing its nucleophilicity, or by forming a transient acyl-imidazole intermediate which then transfers the acyl group to the hydroxyl function. While the trityl protecting group on this compound mitigates direct acylation of the imidazole ring, its potential catalytic role in promoting other acyl transfer reactions remains a consideration, especially in complex sequences with multiple functional groups.

Impurities Originating from Fmoc-Amino Acid Precursors (e.g., Acetic Acid, Free Amino Acid)

The purity of the Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. Impurities present in the starting materials, including this compound, can lead to the formation of deletion or modified sequences that are often difficult to separate from the target peptide. nih.govresearchgate.net

Common impurities in commercially available Fmoc-amino acids include:

Acetic Acid: Traces of acetic acid can be present from the manufacturing process of the Fmoc-amino acid. nih.govmerck-lifescience.com.tw Acetic acid is a small, highly reactive molecule that can act as a capping agent by acetylating the free N-terminal amine of the growing peptide chain. merck-lifescience.com.tw This leads to the formation of N-terminally acetylated, truncated peptides. merck-lifescience.com.tw Since acetic acid cannot be detected by standard RP-HPLC analysis of the Fm-amino acid, its presence can be a hidden cause of reduced peptide yield and purity. nih.govmerck-lifescience.com.tw

Free Amino Acid: Incomplete reaction during the introduction of the Fmoc group can result in the presence of the corresponding unprotected amino acid. nih.govmerck-lifescience.com.tw This free amino acid can be incorporated into the peptide chain, leading to the insertion of multiple copies of that amino acid. merck-lifescience.com.tw

Fmoc-β-alanine and Fmoc-dipeptides: These impurities can arise from side reactions during the synthesis of the Fmoc-amino acid itself. nih.gov For example, a Lossen-type rearrangement can lead to the formation of Fmoc-β-alanine, which can be incorporated into the peptide sequence. nih.gov

The stringent quality control of Fmoc-amino acid precursors is therefore essential. Reputable suppliers provide detailed analyses of their products, specifying the levels of these critical impurities.

Table 2: Common Impurities in Fmoc-Amino Acid Precursors and Their Impact on SPPS

| Impurity | Origin | Impact on Peptide Synthesis |

| Acetic Acid | Residual solvent from synthesis and crystallization of the Fmoc-amino acid. merck-lifescience.com.twmerckmillipore.com | Acts as a capping agent, causing chain termination and formation of N-acetylated truncated peptides. nih.govmerck-lifescience.com.tw |

| Free Amino Acid | Incomplete Fmoc protection of the amino acid. nih.govmerck-lifescience.com.tw | Leads to the insertion of multiple copies of the amino acid into the peptide sequence. merck-lifescience.com.tw |

| Fmoc-β-alanine | Lossen-type rearrangement during the synthesis of the Fmoc-amino acid. nih.gov | Incorporation of an incorrect β-alanine residue into the peptide chain. |

| Fmoc-dipeptide | Unwanted carboxyl activation during the introduction of the Fmoc group. nih.gov | Incorporation of a dipeptide instead of a single amino acid. |

Addressing "Difficult Sequences" Incorporating Histidine

"Difficult sequences" in SPPS are peptide chains that are prone to aggregation and exhibit poor solubility during their assembly on the solid support. sigmaaldrich.com These phenomena can lead to incomplete coupling and deprotection steps, resulting in low yields and a complex mixture of deletion sequences. Peptides containing histidine can contribute to these challenges due to the specific properties of the imidazole side chain.

Aggregation Phenomena during Peptide Elongation

Peptide aggregation during SPPS is a sequence-dependent phenomenon driven by the formation of intermolecular hydrogen bonds, leading to the adoption of secondary structures like β-sheets. sigmaaldrich.compeptide.com This can render the N-terminus of the growing peptide chain inaccessible for subsequent coupling and deprotection reactions. sigmaaldrich.com While aggregation is often associated with hydrophobic sequences, the presence of certain polar residues can also contribute to this problem.

The bulky trityl group on the histidine side chain can influence the conformational preferences of the growing peptide. While it is primarily a protecting group, its steric bulk can impact how the peptide chain folds and interacts with neighboring chains on the resin. In certain sequence contexts, the presence of multiple His(Trt) residues could potentially contribute to steric hindrance and promote aggregation. Strategies to mitigate on-resin aggregation include the use of chaotropic salts, elevated temperatures, or the incorporation of backbone-modifying elements like pseudoprolines. peptide.com

Solubility Challenges in Synthesis and Purification Processes

During synthesis, poor solubility of the growing peptide-resin conjugate can lead to inefficient reaction kinetics. After cleavage from the resin, the crude peptide may be difficult to dissolve for purification by preparative HPLC. This can necessitate the use of organic co-solvents or denaturants to achieve solubilization, which can sometimes complicate the purification process. sigmaaldrich.com Studies have been conducted to determine the solubility of Fmoc-His(Trt)-OH itself in various solvent mixtures to optimize coupling conditions. researchgate.net For the final peptide, strategies to enhance solubility include the incorporation of more hydrophilic residues in the sequence or chemical modifications such as PEGylation. lifetein.comnih.gov

Advanced Research Directions and Emerging Protecting Group Chemistries for Histidine

Evaluation of Alternative Nπ-Protecting Groups for Histidine in Fmoc SPPS

The ideal protecting group for the histidine imidazole (B134444) side chain in Fmoc SPPS should effectively prevent racemization, be stable to the basic conditions of Fmoc deprotection, and be readily removable during the final cleavage from the resin without causing side reactions. The following subsections explore various groups that have been investigated to meet these criteria.

Methoxybenzyloxymethyl (MBom) Group

The 4-methoxybenzyloxymethyl (MBom) group has been introduced as an Nπ-protecting group for histidine to address the critical issue of racemization during peptide synthesis. nih.govchemrxiv.org Research has demonstrated that the Nπ-MBom group effectively prevents the risk of racemization during the incorporation of the histidine residue and is compatible with the chemical conditions of Fmoc chemistry. nih.goviris-biotech.de It is stable during the repetitive use of 20% piperidine (B6355638) in DMF for Fmoc group removal but is easily cleaved by trifluoroacetic acid (TFA). chemrxiv.org

A significant advantage of the MBom group is its ability to suppress racemization even during high-temperature microwave-assisted SPPS. iris-biotech.deyoutube.com For instance, in one study, coupling with Fmoc-His(Trt)-OH at elevated temperatures led to significant epimerization, whereas Fmoc-His(π-MBom)-OH showed minimal D-His formation under the same conditions. nih.gov

However, a potential drawback of the MBom group is the generation of formaldehyde (B43269) and a methoxybenzyl cation during acid-catalyzed cleavage, which can lead to side reactions. nih.gov This issue can be mitigated by performing the standard TFA cleavage in the presence of a scavenger, such as methoxyamine hydrochloride. nih.govchemrxiv.org The MBom group is also particularly useful for the synthesis of protected peptide segments on acid-sensitive linkers for convergent synthesis strategies. chemrxiv.orgiris-biotech.de

tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a well-established protecting group in peptide synthesis, traditionally used for Nα-amino protection in Boc-based SPPS. nih.govpeptide.com However, its application as a side-chain protecting group for histidine in the Fmoc/tBu strategy has also been explored. When used to protect the imidazole side chain, the Boc group can reduce racemization. nih.govrsc.org

In Boc chemistry, the use of Boc-His(Boc)-OH is generally limited to the synthesis of short peptides or for introducing a histidine residue near the N-terminus, as the side-chain Boc group is removed simultaneously with the Nα-Boc group during each deprotection cycle. rsc.org In the context of Fmoc SPPS, Fmoc-His(Boc)-OH has shown to be a valuable alternative, demonstrating high stability against epimerization even at elevated temperatures. nih.gov Comparative studies have shown that at 90°C, Fmoc-His(Trt)-OH can lead to over 16% epimerization, while Fmoc-His(Boc)-OH results in only 0.81%. nih.gov This makes it a cost-effective and readily available option for minimizing racemization. nih.gov

| Protecting Group | Coupling Temperature (°C) | Epimerization (%) |

| Trityl (Trt) | 50 | 6.8 |

| Boc | 50 | 0.18 |

| Trityl (Trt) | 90 | >16 |

| Boc | 90 | 0.81 |

| MBom | 90 | Similar to Boc |

This table presents a comparison of epimerization levels for different histidine protecting groups at varying coupling temperatures, based on data from a comparative study. nih.gov

Cyanonitrophenyl (CNP) Group

Benzyloxymethyl (Bom) Group

The Nπ-benzyloxymethyl (Bom) group was one of the first protecting groups introduced to specifically block the π-nitrogen of the imidazole ring to prevent racemization. It has been shown to be highly effective in suppressing side-chain-induced racemization. The Bom group provides derivatives with favorable physical properties and can be integrated into established classical and solid-phase synthesis strategies without requiring significant changes to protocols.

The Bom group is stable under basic conditions and to trifluoroacetic acid, making it compatible with Fmoc chemistry to a degree. However, its removal typically requires strong acidic conditions, such as hydrogen bromide in trifluoroacetic acid, or catalytic hydrogenolysis, which aligns more closely with Boc-based strategies. A significant drawback is the formation of formaldehyde adducts as side products during cleavage with hydrogen fluoride (B91410) (HF).

1-Adamantyloxymethyl Protection

The Nπ-1-adamantyloxymethyl (1-Adom) group has been developed as another alternative for histidine side-chain protection in Fmoc SPPS. This group is effective in suppressing racemization during coupling reactions.

Key properties of the 1-Adom group include its stability to 20% piperidine in DMF, a standard condition for Fmoc removal, and its facile removal with trifluoroacetic acid. This orthogonality makes His(Nπ-1-Adom) suitable for use in Fmoc-based solid-phase peptide synthesis. The successful synthesis of thyrotropin-releasing hormone using this protecting group has demonstrated its practical utility.

Diphenyl-4-pyridylmethyl Group

The Diphenyl-4-pyridylmethyl group has been utilized for the protection of the imidazole nitrogen of histidine. peptide.com This group offers acid-stable protection, a desirable feature in certain synthetic strategies. peptide.com Its removal is achieved through reductive methods, such as electrolytic reduction. peptide.com For thiol protection on cysteine, it can also be removed by treatment with mercury(II) acetate (B1210297) or iodine. peptide.com This unique cleavage condition provides an orthogonal option relative to the acid-labile protecting groups commonly used in Fmoc SPPS.

Comparative Analysis of Racemization Suppression and Side Reaction Profiles of Nπ-Protected Histidine Derivatives

The most commonly used protected histidine derivative in Fmoc-based solid-phase peptide synthesis (SPPS) is N-α-Fmoc-N-τ-(trityl)-L-histidine (Fmoc-His(Trt)-OH). The bulky trityl group on the tele (τ) nitrogen offers steric hindrance that can reduce side reactions like N-acylation on the ring, but it provides only minimal suppression of racemization. merel.si This has led to the development of alternative protecting groups, particularly those that shield the pros (π) nitrogen, which is directly implicated in the racemization mechanism. merel.sinih.gov

Key derivatives in this class include those with the 4-methoxybenzyloxymethyl (MBom) and tert-butyloxycarbonyl (Boc) protecting groups on the π-nitrogen. Comparative studies have shown that these Nπ-protected derivatives offer superior suppression of racemization compared to the Nτ-Trt group, especially under the elevated temperatures often used in microwave-assisted SPPS. merel.sinih.gov

For instance, coupling with Fmoc-His(Trt)-OH at 50°C for 10 minutes can result in significant D-isomer formation (e.g., 6.8%), whereas under the same conditions, Fmoc-His(Boc)-OH can reduce this epimerization to as low as 0.18%. merel.si At higher temperatures (90°C), the difference is even more stark, with Fmoc-His(Trt)-OH leading to over 16% racemization, while Fmoc-His(Boc)-OH maintains it at around 0.81%. merel.si Similarly, Fmoc-His(π-Mbom)-OH has been shown to reduce epimerization to 0.3% after a 5-minute preactivation, a significant improvement over the 7.8% seen with Fmoc-His(Trt)-OH under similar conditions. nih.gov

However, the choice of protecting group involves trade-offs. While Fmoc-His(π-Mbom)-OH is highly effective at preventing racemization, its cleavage can release formaldehyde, which can lead to undesirable side reactions like hydroxymethylation of unprotected amino groups in the peptide. nih.gov This necessitates the use of specific scavengers during the final cleavage step. The Boc protecting group on the imidazole nitrogen is another effective option for suppressing racemization and is generally stable to the piperidine used for Fmoc deprotection, but its synthesis can be more complex and costly than that of the trityl derivative. merel.si

Interactive Data Table: Comparative Racemization of N-Protected Histidine Derivatives

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | merel.si |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | merel.si |

| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | merel.si |

| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 | merel.si |

| Fmoc-His(Trt)-OH | 5 min preactivation | 7.8 | nih.gov |

| Fmoc-His(π-Mbom)-OH | 5 min preactivation | 0.3 | nih.gov |

| Fmoc-His(Trt)-OH | Mildest coupling (DIC/Oxyma) | 1.8 | chempep.com |

Strategies for Unprotected Side Chain Histidine Incorporation: Challenges and Limitations

To improve the atom economy and sustainability of peptide synthesis, researchers have explored strategies that minimize the use of side-chain protecting groups. acs.orgrsc.org However, the incorporation of unprotected histidine (Fmoc-His-OH) presents significant challenges. The nucleophilic imidazole side chain can react with activated carboxyl groups, leading to side reactions, and as previously mentioned, it greatly increases the risk of racemization. acs.orgpnas.org

One of the major limitations is the incompatibility of unprotected histidine with certain common coupling reagents like diisopropylcarbodiimide (DIC), which can react with the imidazole moiety. rsc.org Despite these challenges, protocols have been developed to enable the use of unprotected histidine. A common strategy involves the use of specific coupling reagents that can efficiently mediate peptide bond formation while minimizing side reactions. For example, benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) has been identified as an effective coupling additive for Fmoc-His-OH. nih.gov

Recent research has also focused on the use of Oxyma Pure in combination with tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvents, which has shown success in the synthesis of peptides containing unprotected arginine and histidine. rsc.org While these strategies offer a more streamlined approach to SPPS, they often require careful optimization of reaction conditions and may not be suitable for all peptide sequences. acs.orgrsc.org The direct synthesis of long or complex peptides using unprotected histidine remains a significant challenge.

Novel Histidine Derivatives for Specific Peptide Modifications

Beyond improving the efficiency of peptide synthesis, the modification of the histidine side chain itself has opened up new avenues for creating peptides with novel functions, including bioconjugation, labeling, and the development of peptide mimetics.

Nε-Functionalized Histidine Derivatives for Bioconjugation and Labeling

The selective functionalization of the Nε (or N-3) position of the imidazole ring allows for the attachment of various molecules, such as drugs, imaging agents, or affinity tags, to a peptide. This approach is valuable for creating targeted therapeutics and diagnostic tools. nih.govchemrxiv.org One method involves the concomitant protection of the Nα and Nδ positions of histidine with a carbonyl group to form a cyclic urea (B33335). This allows for the selective alkylation of the Nε position. The cyclic urea can then be opened, and the resulting functionalized histidine derivative can be incorporated into a peptide. nih.gov

Another innovative strategy uses a metal fragment, such as [Re(CO)₃]⁺, as a protecting group for the Nα, Nδ, and carboxyl groups of histidine. nih.gov This leaves the Nε position available for functionalization. After coupling the modified histidine to a biomolecule, the metal can be removed oxidatively, yielding the desired bioconjugate. nih.gov These methods provide a powerful toolkit for creating precisely modified peptides for a wide range of applications in chemical biology and medicine. Recently, thiophosphorodichloridate reagents have been developed for the fast and selective labeling of protein histidines, proving particularly effective for modifying His-tags. mdpi.com

Incorporating Oxidized Histidine Residues (e.g., 2-Oxohistidine)

The oxidation of histidine residues, particularly to form 2-oxohistidine (B12328305), is a marker of oxidative stress in biological systems and can modulate protein function. nih.govresearchgate.net The study of this post-translational modification has been hampered by the difficulty of synthetically incorporating 2-oxohistidine into peptides. nih.gov

Recent advances have focused on developing efficient methods to generate 2-oxohistidine. One approach involves the metal-catalyzed oxidation of either histidine monomers or pre-synthesized peptides using a Cu(II)/ascorbate/O₂ system. nih.govresearchgate.net By optimizing the reaction conditions, such as pH and reagent ratios, the yield of 2-oxohistidine-containing peptides can be significantly improved, allowing for their production for further biochemical and biophysical studies. nih.govresearchgate.net The resulting 2-oxohistidine-containing peptides have been shown to be stable under the conditions used for mass spectrometry, which will facilitate their identification and characterization in proteomic studies. nih.govnih.gov While direct incorporation of a pre-formed 2-oxohistidine monomer during SPPS is a goal, the current methods primarily rely on the post-synthesis oxidation of histidine-containing peptides. researchgate.net

Histidine in Peptide Mimetics and Modified Peptides

Histidine's unique properties make it a valuable component in the design of peptide mimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. chemrxiv.orgnih.govmdpi.com One strategy involves creating conformationally constrained histidine analogues to control the peptide's three-dimensional structure. This can be achieved by introducing alkyl substituents on the α or β carbons, creating α,β-didehydro unsaturation, or inserting a cyclopropane (B1198618) ring between the α and β carbons. nih.gov

Histidine-rich peptides are another important class of modified peptides. These peptides often exhibit potent antimicrobial or cell-penetrating properties. acs.orgchemrxiv.orgmdpi.com The design of these peptides can be fine-tuned by, for example, adding a histidine-rich tail to a branched peptide, which can enhance its buffering capacity and improve its ability to deliver nucleic acids into cells. mdpi.com Furthermore, synthetic modifications to the histidine residues themselves, such as alkylation at the C-2 position of the imidazole ring, can be used to modulate the lipophilicity and amphipathicity of the peptide, leading to enhanced biological activity. chemrxiv.org The incorporation of histidine analogues, such as 2-thiohistidine, can also impart unique antioxidant and metal-chelating properties to peptides.

Analytical and Characterization Methodologies in Research on N Fmoc 3 Triphenylmethyl L Histidine Derivatives

Chromatographic Techniques for Purity Assessment and Diastereomer Resolution

Chromatographic methods are indispensable for evaluating the purity of N-FMOC-3-(triphenylmethyl)-L-histidine derivatives and for separating diastereomers that may arise during synthesis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Evaluation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This method separates compounds based on their hydrophobicity, allowing for the quantification of the target compound and the detection of impurities. High-purity Fmoc-protected amino acids are crucial for the successful synthesis of peptides, with purity levels often expected to be ≥99.0% as determined by HPLC. sigmaaldrich.comphenomenex.com For instance, the purity of Fmoc-His(Trt)-OH is typically specified as ≥98.0% or higher by HPLC. sigmaaldrich.comsigmaaldrich.com

In solid-phase peptide synthesis (SPPS), RP-HPLC is used to analyze the crude peptide product after cleavage from the resin. For example, studies comparing different histidine derivatives, such as Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, have used UPLC (a high-pressure form of HPLC) to demonstrate that both can yield the target peptide in comparable crude purity. merel.si The presence of impurities, such as dipeptides (e.g., Fmoc-His(Trt)-His(Trt)-OH), deletion sequences, or products of side reactions, can be identified and quantified. cblpatras.gr The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) with an acid additive such as trifluoroacetic acid (TFA), is critical for achieving optimal separation. phenomenex.com

Table 1: Reported Purity Levels of this compound and Related Derivatives by HPLC

| Compound | Reported Purity (Method) | Source |

| Fmoc-His(Trt)-OH | ≥99.0% (HPLC) | sigmaaldrich.com |

| Fmoc-His(Trt)-OH | ≥98.0% (sum of enantiomers, HPLC) | sigmaaldrich.com |

| Fmoc-His(Trt)-Pro-OH | ≥ 94% (HPLC) | chemimpex.com |

| Fmoc-3-methyl-L-histidine | ≥98.0% (HPLC) | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-His(Trt)-OH | >99% (UPLC, initial) | merel.si |

Chiral High-Performance Liquid Chromatography for Racemization Analysis

Histidine is particularly susceptible to racemization during peptide synthesis, a process where the L-amino acid is converted to its D-isomer. merel.sicem.com This epimerization can significantly impact the biological activity of the final peptide. merel.sicem.com Chiral HPLC is a specialized technique used to separate and quantify the enantiomers (L- and D-isomers) of amino acids and peptides, ensuring the stereochemical purity of the product. phenomenex.com

The use of polysaccharide-based chiral stationary phases (CSPs) in HPLC has proven effective for the chiral separation of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com The expected enantiomeric purity for commercially available Fmoc-protected amino acids is often greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com Chiral HPLC can precisely measure these high levels of purity. phenomenex.com

Research has shown that the choice of protecting group and coupling conditions can influence the degree of racemization. For example, coupling Fmoc-His(Trt)-OH at elevated temperatures can lead to significant formation of the D-isomer. merel.si Chiral HPLC is essential for quantifying this racemization and for developing synthetic strategies to minimize it. acs.org For instance, a study on the synthesis of Liraglutide, which has an N-terminal histidine, showed that using Fmoc-His(Trt)-OH at 50 °C for 10 minutes resulted in 6.8% of the D-isomer, as determined by chiral analysis. merel.si

Table 2: Racemization of Histidine Derivatives under Different Coupling Conditions

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | merel.si |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | merel.si |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | merel.si |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | merel.si |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound and its derivatives, as well as for identifying any byproducts or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound derivatives, NMR is used to confirm the presence of the Fmoc, trityl, and histidine moieties by identifying their characteristic chemical shifts and coupling patterns. researchgate.net

In some cases, NMR can also be used to detect and quantify racemization, especially when chromatographic methods are not effective in separating the diastereomers. bris.ac.uk For example, in a study of the peptide sequence H-Ala-His-Gly-OH, NMR was the only method that could distinguish between the diastereomers formed from Fmoc-His(1-Trt)-OH. bris.ac.uk The chemical shifts of protons adjacent to the chiral center can be sensitive to the stereochemistry, allowing for the differentiation of L- and D-isomers.

Mass Spectrometry (e.g., LC-MS, ESMS) for Product Identification and Impurity Profiling

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound derivatives and for identifying impurities. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing complex mixtures. researchgate.netnih.gov Electrospray mass spectrometry (ESMS) is a soft ionization technique commonly used for analyzing peptides and protected amino acids.

LC-MS is used to confirm the identity of the desired product by matching its measured mass-to-charge ratio (m/z) with the calculated value. It is also invaluable for impurity profiling, as it can detect and often identify the structures of byproducts formed during synthesis. merel.si For example, while UPLC analysis showed the formation of several impurities in an aged sample of Fmoc-His(Trt)-OH, attempts to characterize these impurities using mass spectrometry were also undertaken. merel.si Derivatization with Fmoc-Cl can enhance the sensitivity of amino acid detection by LC-MS/MS. nih.gov

UV-Vis Spectroscopy for Fmoc Group Monitoring in SPPS

UV-Vis spectroscopy plays a crucial role in solid-phase peptide synthesis (SPPS) by monitoring the deprotection of the Fmoc group. tec5usa.com The Fmoc protecting group has a strong UV absorbance, and its cleavage with a base like piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which also has a characteristic UV absorbance. nih.govmostwiedzy.plnih.gov

This property is exploited in automated peptide synthesizers to monitor the completion of the deprotection step in real-time. tec5usa.com The absorbance of the solution is measured at the maximum absorption wavelength of the adduct, typically around 301 nm. nih.govmostwiedzy.pl By applying the Beer-Lambert law, the concentration of the released adduct can be calculated, which corresponds to the amount of Fmoc groups cleaved and thus the loading of the amino acid onto the resin. nih.govmostwiedzy.pl This allows for quantitative monitoring of the reaction progress and ensures efficient deprotection before the next coupling step. tec5usa.com More precise measurements can sometimes be achieved by measuring the absorbance at a shallower band, such as 289.8 nm, to reduce the impact of wavelength accuracy. nih.gov

Qualitative and Quantitative Analysis of Reaction By-products and Impurities

The synthesis of this compound derivatives is susceptible to the formation of various by-products and impurities. These can arise from several sources, including incomplete reactions, side reactions of the starting materials or reagents, and degradation of the product. Qualitative analysis aims to identify these unknown compounds, while quantitative analysis determines their concentration.

Common By-products and Impurities:

Unreacted Starting Materials: Residual L-histidine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or the trityl-containing precursor may remain if the reaction does not go to completion.

Diastereomers: Histidine is prone to racemization, particularly during the activation step of peptide coupling. This can lead to the formation of the D-isomer of this compound. Studies have shown that the level of epimerization can be significant, especially under elevated temperatures. nih.govamazonaws.com For instance, coupling at 50°C with trityl protection has been observed to result in a notable increase in the D-isomer. amazonaws.com

Dipeptide Impurities: The formation of Fmoc-His(Trt)-His(Trt)-OH can occur due to the reaction of the activated amino acid with an already formed Fmoc-amino acid. nih.gov

Fmoc-Related Impurities: The introduction of the Fmoc group can lead to the formation of by-products such as Fmoc-β-Ala-OH and Fmoc-β-Ala-His(Trt)-OH. nih.gov

Deprotection Products: Premature removal of the Fmoc or trityl protecting groups can lead to the presence of H-His(Trt)-OH or N-FMOC-L-histidine, respectively. nih.gov The trityl group, in particular, can be unstable, leading to discoloration and the formation of various impurities during storage, especially in solution. amazonaws.com